2,5-Pyrrolidinedione, 1-(phenylamino)-
Description
Overview of the Succinimide (B58015) Chemical Class in Heterocyclic Chemistry
Succinimides, also known as pyrrolidine-2,5-diones, are a class of heterocyclic compounds featuring a five-membered ring containing an imide group (-CO-N-CO-). acs.org This structural motif is a cornerstone in medicinal chemistry and organic synthesis. The succinimide core is found in numerous natural products and serves as a vital scaffold in the development of therapeutic agents. researchgate.netacs.org Its prevalence in drug discovery is due to its ability to participate in various biological interactions, leading to a wide spectrum of pharmacological activities. nih.gov
The reactivity of the succinimide ring, particularly the presence of carbonyl groups and the nitrogen atom, allows for straightforward chemical modifications. researchgate.net This makes it a versatile building block for synthesizing more complex molecules. acs.orgresearchgate.net Succinimides can be readily prepared, often through the reaction of succinic anhydride (B1165640) with a primary amine, followed by cyclodehydration. mdpi.combeilstein-archives.org The chemical stability and synthetic accessibility of the succinimide framework have established it as a privileged structure in the design of new bioactive compounds. researchgate.net
Significance of N-Substituted Pyrrolidinediones in Academic Research
The substitution at the nitrogen atom of the pyrrolidinedione ring (N-substitution) is a primary focus of academic and industrial research. Modifying the N-substituent allows for the systematic alteration of a molecule's physicochemical properties, such as lipophilicity, solubility, and steric profile. These changes can profoundly influence the compound's biological activity and pharmacokinetic behavior. researchgate.net
Academic research into N-substituted succinimides has led to the discovery of compounds with a wide array of potential therapeutic applications, including anticonvulsant, analgesic, antimicrobial, anti-inflammatory, and antitumor activities. nih.govresearchgate.netnih.gov The synthesis of libraries of N-substituted succinimide derivatives is a common strategy in medicinal chemistry to perform structure-activity relationship (SAR) studies. nih.gov These studies help researchers understand how different substituents on the nitrogen atom affect the compound's interaction with biological targets, paving the way for the rational design of more potent and selective agents. nih.govpharmacy180.com A common synthetic route involves the acylation of an amine with succinic anhydride, followed by a cyclodehydration process. beilstein-archives.org
Research Scope and Focus on 2,5-Pyrrolidinedione, 1-(phenylamino)-
The research focus on 2,5-Pyrrolidinedione, 1-(phenylamino)- centers on its identity as an N-aminosuccinimide. This specific subclass is characterized by the direct attachment of a nitrogen atom (from the phenylamino (B1219803) group) to the imide nitrogen. The synthesis of N-aminosuccinimides is typically achieved through the condensation of hydrazines with succinic anhydrides. nih.gov
Scientific inquiry into N-aminosuccinimides has been particularly notable in the field of neuroscience. For instance, various newly synthesized N-aminosuccinimides have been evaluated for potential anticonvulsant activity. nih.gov The research involves subjecting these compounds to established screening models to determine their efficacy in preventing seizures. nih.gov While the broader class of N-aminosuccinimides has been investigated for such properties, detailed research findings specifically characterizing the biological activity profile of 2,5-Pyrrolidinedione, 1-(phenylamino)- are part of ongoing scientific exploration. The compound serves as a model structure for understanding how an N-(phenylamino) substituent influences the properties of the succinimide core.
Table 2: Mentioned Chemical Compounds
| Compound Name | Molecular Formula | Ring System |
|---|---|---|
| 2,5-Pyrrolidinedione, 1-(phenylamino)- | C₁₀H₁₀N₂O₂ | Succinimide |
| Succinic anhydride | C₄H₄O₃ | Dihydrofuran |
| Ethosuximide | C₇H₁₁NO₂ | Succinimide |
| Phensuximide | C₁₁H₁₁NO₂ | Succinimide |
| Methsuximide | C₁₂H₁₃NO₂ | Succinimide |
| Thalidomide | C₁₃H₁₀N₂O₄ | Phthalimide, Glutarimide |
| Lenalidomide | C₁₃H₁₃N₃O₃ | Phthalimide, Piperidine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-anilinopyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-9-6-7-10(14)12(9)11-8-4-2-1-3-5-8/h1-5,11H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRVXYCWIWAETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210049 | |
| Record name | 2,5-Pyrrolidinedione, 1-(phenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61152-66-7 | |
| Record name | 2,5-Pyrrolidinedione, 1-(phenylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061152667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC98036 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Pyrrolidinedione, 1-(phenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,5 Pyrrolidinedione, 1 Phenylamino
Direct Synthetic Pathways
Direct pathways to 2,5-Pyrrolidinedione, 1-(phenylamino)- typically involve the formation of an intermediate succinamic acid derivative, which then undergoes cyclization.
The most common and straightforward method for synthesizing N-substituted succinimides is the acylation of an amine with succinic anhydride (B1165640), followed by a cyclodehydration step. mdpi.combeilstein-archives.org In the case of 2,5-Pyrrolidinedione, 1-(phenylamino)-, the corresponding amine derivative is phenylhydrazine (B124118).
The reaction proceeds in two main stages:
Acylation: Phenylhydrazine reacts with succinic anhydride in a ring-opening acylation. The nucleophilic nitrogen of the phenylhydrazine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the five-membered ring. This first step forms an intermediate amido acid, 4-oxo-4-(2-phenylhydrazin-1-yl)butanoic acid. This reaction is typically high-yielding and can be performed under mild conditions in various solvents like diethyl ether or toluene (B28343). mdpi.combeilstein-archives.org
Cyclodehydration: The intermediate amido acid is then cyclized to form the target imide, 2,5-Pyrrolidinedione, 1-(phenylamino)-. This step involves the removal of a water molecule. The cyclization can be induced thermally by heating, often at temperatures around 120 °C, or by using a chemical dehydrating agent such as acetic anhydride. beilstein-archives.org
A sequential one-pot method has also been described where succinic anhydride is reacted with various amines in acetic acid, followed by the addition of zinc powder to facilitate the cyclization, affording the N-substituted succinimides in high yields. ijcps.org
The cyclization of an open-chain precursor is the key step in forming the pyrrolidine-2,5-dione ring. The nature of this precursor dictates the conditions required for cyclization. The intermediate generated from succinic anhydride and phenylhydrazine, a succinamic acid derivative, is readily cyclized.
Methods for cyclization include:
Thermal Cyclization: Simple heating of the intermediate amido acid can provide the energy needed to eliminate water and form the imide ring. However, this method can sometimes lead to the formation of side-products due to partial thermal degradation of the intermediate. beilstein-archives.org
Chemical Dehydration: The use of dehydrating agents is a common alternative to high temperatures. Acetic anhydride is frequently used, which facilitates the ring closure. beilstein-archives.org Another approach involves using polyphosphate ester (PPE) in a one-pot reaction in chloroform, which allows the acylation product to convert into the succinimide (B58015) without isolation. beilstein-archives.org
These cyclization strategies are central to the synthesis of a wide array of N-substituted imides. researchgate.net
While less commonly cited for this specific compound, the synthesis can theoretically proceed from precursors like esters of 4-oxo-4-(phenylamino)butanoic acid. For instance, a related precursor, ethyl 4-oxo-4-(phenylamino)butanoate, has been synthesized and used in other chemical pathways. nih.gov The cyclization of such an ester would involve an intramolecular nucleophilic attack of the nitrogen atom onto the ester carbonyl group, followed by the elimination of the alcohol (e.g., ethanol). This type of reaction is a fundamental strategy in heterocycle synthesis. The specific conditions would likely require a base or acid catalyst to facilitate the intramolecular condensation.
Optimization of Synthetic Reaction Conditions and Yields
Significant research has been dedicated to optimizing the synthesis of N-substituted succinimides to improve yields, simplify procedures, and employ more environmentally friendly conditions.
Several factors influence the efficiency of the synthesis:
Solvent and Catalyst: Traditional methods use solvents like toluene or chloroform. mdpi.com However, green chemistry approaches have been developed, such as using hot water as the reaction medium, which eliminates the need for organic solvents and catalysts. researchgate.netresearchgate.net In this method, succinic acid and a primary amine are simply stirred in boiling water to produce the N-substituted succinimide in high yield. researchgate.net Polyethylene glycol has also been used as a recyclable solvent. mdpi.com
Dehydrating Agent: The choice of dehydrating agent can impact the purity and yield of the final product. While thermal methods are simple, they can lead to degradation. beilstein-archives.org Acetic anhydride is effective but can cause unwanted side reactions like acetylation if other sensitive functional groups are present. beilstein-archives.org Reagents like polyphosphate ester (PPE) have been used to develop one-pot approaches that are efficient and minimize purification steps. beilstein-archives.org
One-Pot Procedures: To improve efficiency, one-pot syntheses are highly desirable. A method using zinc powder in acetic acid allows for the sequential formation of the succinamic acid and its subsequent cyclization in the same reaction vessel, resulting in high yields and easy workup. ijcps.org
The table below summarizes various synthetic conditions and their outcomes for N-substituted succinimides.
| Method | Reactants | Solvent/Catalyst | Temperature | Yield | Reference |
| Thermal Cyclization | Succinic Anhydride + Amine | Toluene | 120 °C | High | beilstein-archives.org |
| Chemical Dehydration | Succinic Anhydride + Amine | Acetic Anhydride | Not specified | High | beilstein-archives.org |
| One-Pot PPE | Succinic Anhydride + Amine | Chloroform / PPE | Not specified | High | beilstein-archives.org |
| One-Pot Zn | Succinic Anhydride + Amine | Acetic Acid / Zinc | 55 °C | High (80-87%) | ijcps.org |
| Green Synthesis | Succinic Acid + Amine | Water | 100 °C | High | researchgate.net |
Novel Synthetic Routes for 2,5-Pyrrolidinedione, 1-(phenylamino)- Analogues
The development of novel synthetic routes is often driven by the need to create libraries of analogues for structure-activity relationship (SAR) studies, particularly in drug discovery. nih.gov These routes may offer access to a wider range of structural diversity or improve synthetic efficiency.
Diversity-Oriented Synthesis: The fundamental reaction between succinic anhydride and various substituted phenylhydrazines or other aromatic/aliphatic hydrazines remains a key strategy for generating a diverse library of analogues. mdpi.comnih.gov
Catalytic Systems: Modern organic synthesis has explored novel catalytic systems for the formation of N-heterocycles. For instance, ionic liquids have been investigated as catalysts for the amination of polyesters to produce N-substituted succinimides. nih.gov Transition metal catalysts, such as Cp*Ir complexes, have been developed for the N-heterocyclization of primary amines with diols to form various cyclic amines, a strategy that could be adapted for succinimide synthesis. organic-chemistry.org
Cascade Reactions: Amination-cyclization cascade reactions have been developed for the synthesis of other N-substituted heterocycles like iminosugars. nih.gov Such one-step processes, where multiple bonds are formed sequentially without isolating intermediates, represent an efficient and elegant approach that could be applied to the synthesis of complex succinimide analogues.
These novel approaches aim to expand the chemical space around the 2,5-Pyrrolidinedione, 1-(phenylamino)- scaffold, enabling the synthesis of derivatives with potentially enhanced or new biological activities. mdpi.com
Chemical Reactivity and Reaction Mechanisms of 2,5 Pyrrolidinedione, 1 Phenylamino
Reactivity at the Imide Nitrogen Atom
The presence of a phenylamino (B1219803) group attached to the imide nitrogen introduces unique reactivity centered around the N-N bond and the exocyclic nitrogen atom. The exocyclic nitrogen atom, being a secondary amine, is nucleophilic and can participate in reactions such as alkylation and acylation.
The N-N bond is susceptible to cleavage under certain conditions. Similar to other N-aminoimides, this bond can be cleaved reductively. For instance, related N-aminophthalimides react with reagents like hydrazine (B178648) hydrate, suggesting that the N-N bond in 1-(phenylamino)-2,5-pyrrolidinedione could be a target for specific reducing agents or nucleophiles, potentially leading to the formation of succinic acid derivatives and phenylhydrazine (B124118). mdpi.com
Reactions Involving the Carbonyl Groups
The two carbonyl groups within the succinimide (B58015) ring are primary sites for nucleophilic attack. This reactivity is fundamental to many transformations of the molecule.
Strong reducing agents, such as lithium aluminum hydride, are capable of reducing the imide functionality. This reaction typically proceeds via the reduction of both carbonyl groups to methylene (B1212753) groups, which would convert 1-(phenylamino)-2,5-pyrrolidinedione into 1-(phenylamino)pyrrolidine. smolecule.com
The electrophilic nature of the carbonyl carbons makes them susceptible to attack by various nucleophiles, often resulting in the opening of the pyrrolidine (B122466) ring. mdpi.com For example, N-substituted succinimides react with hydroxylamine (B1172632) to yield N-hydroxybutaneamide derivatives through a ring-opening mechanism. mdpi.combeilstein-archives.org Similarly, hydrolysis under basic conditions (e.g., with aqueous sodium hydroxide) would lead to the formation of a succinamic acid derivative via nucleophilic acyl substitution. acs.org
Table 1: Summary of Reactions at Carbonyl Groups
| Reagent | Reaction Type | Product Type | Mechanism |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Reduction | 1-(Phenylamino)pyrrolidine | Hydride attack on both carbonyls, followed by elimination of oxygen. |
| Sodium hydroxide (B78521) (aq) | Base-catalyzed Hydrolysis | N-(Phenylamino)succinamic acid salt | Nucleophilic attack by hydroxide on a carbonyl carbon, leading to ring opening. acs.org |
| Hydroxylamine (NH₂OH) | Nucleophilic Ring Opening | N-hydroxy-N'-(phenylamino)butanediamide derivative | Attack by hydroxylamine on a carbonyl carbon, causing the imide ring to open. mdpi.combeilstein-archives.org |
Transformations of the Pyrrolidine Ring System
More advanced strategies in organic synthesis have focused on the deconstructive functionalization of the pyrrolidine skeleton itself, involving the cleavage of C-N or C-C bonds to create new molecular frameworks. researchgate.net While much of this research is on the fully saturated pyrrolidine ring, the principles could be adapted to the succinimide core, potentially enabling transformations into different heterocyclic systems or acyclic structures under specific catalytic conditions. researchgate.net
Electrophilic and Nucleophilic Reactions
The compound exhibits both electrophilic and nucleophilic properties at different sites.
Nucleophilic Character:
The primary site of nucleophilicity is the exocyclic nitrogen of the phenylamino group. This nitrogen can react with electrophiles such as alkyl halides or acyl chlorides. smolecule.com
The enolate forms of the succinimide ring can also act as nucleophiles in reactions like Michael additions, although this is more common for N-unsubstituted or N-alkyl succinimides. acs.org
Electrophilic Character:
The carbonyl carbons are highly electrophilic and are the primary targets for nucleophiles, as detailed in section 3.2.
The aromatic phenyl ring is susceptible to electrophilic aromatic substitution. The amino group (-NH-) is a powerful activating, ortho-, para-directing group. Therefore, reactions such as halogenation, nitration, and sulfonation would be expected to occur primarily at the positions ortho and para to the amino substituent.
Table 2: Predicted Electrophilic Aromatic Substitution Reactions
| Reagent | Reaction Type | Expected Major Products |
|---|---|---|
| Br₂ in CH₃COOH | Bromination | 1-((4-bromophenyl)amino)-2,5-pyrrolidinedione |
| HNO₃, H₂SO₄ | Nitration | 1-((4-nitrophenyl)amino)-2,5-pyrrolidinedione and 1-((2-nitrophenyl)amino)-2,5-pyrrolidinedione |
| SO₃, H₂SO₄ | Sulfonation | 4-((2,5-dioxopyrrolidin-1-yl)amino)benzenesulfonic acid |
Radical Chemistry Involving the Chemical Compound
The succinimide structure is a well-known participant in radical reactions, most famously in the form of N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), which act as sources of bromine and chlorine radicals, respectively. organic-chemistry.orgyoutube.com
For 2,5-Pyrrolidinedione, 1-(phenylamino)-, radical chemistry could be initiated by the homolytic cleavage of the N-N bond. This cleavage, potentially induced by heat or UV light, would generate a succinimidyl radical and a phenylamino radical. These radical intermediates could then participate in various propagation steps, such as hydrogen abstraction or addition to unsaturated systems. libretexts.org
Furthermore, the phenylamino moiety can be oxidized via a single-electron transfer (SET) process, particularly under photoredox catalysis conditions, to form a nitrogen radical cation. nih.gov Such species are known to undergo a variety of synthetic transformations, including C-H functionalization and cyclization reactions. nih.gov
Table 3: Potential Radical Intermediates
| Intermediate | Formation Method | Potential Subsequent Reactions |
|---|---|---|
| Succinimidyl Radical | Homolytic cleavage of the N-N bond | Hydrogen abstraction, addition to double bonds |
| Phenylamino Radical | Homolytic cleavage of the N-N bond | Dimerization, hydrogen abstraction |
| Nitrogen Radical Cation | Single-Electron Transfer (SET) oxidation | C-H activation, cyclization, reaction with nucleophiles nih.gov |
Catalytic Applications in Organic Synthesis
While 2,5-Pyrrolidinedione, 1-(phenylamino)- is not widely recognized as a catalyst itself, its structural motifs are frequently involved in catalytic transformations. The succinimide scaffold is a valuable building block in organic synthesis. acs.org
N-substituted succinimide derivatives can serve as substrates in various metal-catalyzed reactions. For example, the phenyl group could participate in palladium-catalyzed cross-coupling reactions to form more complex structures. The nitrogen atom or the carbonyl oxygens could also act as coordinating sites for metal catalysts, potentially influencing the stereochemical outcome of reactions on other parts of the molecule.
Additionally, related N-substituted imides are used as reactants in catalyzed processes. For instance, N-heterocyclic carbenes (NHCs) have been used to catalyze reactions of N-substituted itaconimides, which are unsaturated analogues of succinimides, to afford valuable dicarbonyl compounds. acs.orgresearchgate.net N-sulfenylsuccinimides are used in metal-catalyzed sulfenylation reactions, where a catalyst activates the N-S bond. nih.gov This suggests that the N-N bond in 1-(phenylamino)-2,5-pyrrolidinedione could potentially be activated by a suitable transition metal catalyst to enable novel transformations.
Derivatives of 2,5 Pyrrolidinedione, 1 Phenylamino : Synthesis and Structural Variations
Design Principles for Molecular Modification
The molecular modification of 2,5-Pyrrolidinedione, 1-(phenylamino)- is guided by established principles of medicinal chemistry, primarily focusing on elucidating structure-activity relationships (SAR). The goal is to enhance desired biological activities while minimizing off-target effects. Theoretical studies on 1-phenylpyrrolidine-2,5-diones have highlighted several structural features essential for their activity. These include the presence of an intact N-CO group and the benzene (B151609) moiety. The distances between substituents on the phenyl ring and the nitrogen atom of the pyrrolidinedione ring are also crucial parameters that are considered in the design of new analogues. mdpi.com
Key design strategies for modifying the 2,5-Pyrrolidinedione, 1-(phenylamino)- scaffold include:
Substitution on the Phenyl Ring: The phenyl ring offers a prime site for modification. Introducing various substituents with different electronic and steric properties can significantly impact the molecule's interaction with biological targets. The choice of substituents is often guided by QSAR (Quantitative Structure-Activity Relationship) studies to predict the effect of different functional groups on biological activity.
Modification of the Pyrrolidinedione Ring: The pyrrolidinedione ring can also be modified to alter the compound's properties. Alkylation or arylation at the C-3 and C-4 positions can influence the molecule's conformation and lipophilicity, which in turn can affect its pharmacokinetic and pharmacodynamic profile.
Isosteric Replacement: This strategy involves replacing certain functional groups with others that have similar steric and electronic properties. For example, replacing a hydrogen atom with a fluorine atom can alter the metabolic stability and binding affinity of the compound without drastically changing its size.
Synthesis of Substituted Phenylamino (B1219803) Derivatives
The synthesis of derivatives of 2,5-Pyrrolidinedione, 1-(phenylamino)- typically involves multi-step reaction sequences that allow for the introduction of various functional groups on both the phenyl and the pyrrolidinedione rings.
The most straightforward method for introducing substituents on the phenyl ring is to start with a substituted aniline (B41778). A general synthetic route involves the reaction of a substituted aniline with succinic anhydride (B1165640) to form the corresponding N-substituted succinamic acid, followed by cyclization to the desired 1-(substituted-phenylamino)-2,5-pyrrolidinedione.
A variety of substituted anilines can be used in this reaction, allowing for the synthesis of a wide range of derivatives with different substitution patterns on the phenyl ring. The cyclization of the intermediate succinamic acid can be achieved by heating or by using a dehydrating agent such as acetic anhydride or a polyphosphate ester. mdpi.com
Table 1: Examples of Substituted Phenylamino Derivatives
| Substituent on Phenyl Ring | Starting Aniline |
| 4-Chloro | 4-Chloroaniline |
| 4-Methyl | 4-Methylaniline |
| 4-Methoxy | 4-Methoxyaniline |
| 3,4-Dichloro | 3,4-Dichloroaniline |
| 2-Fluoro | 2-Fluoroaniline |
This table is illustrative and based on general synthetic principles for N-substituted succinimides.
The pyrrolidinedione ring of 2,5-Pyrrolidinedione, 1-(phenylamino)- can be modified at the C-3 and C-4 positions. One common modification is the introduction of alkyl groups at the C-3 position. This can be achieved by using a substituted succinic anhydride in the initial reaction with phenylhydrazine (B124118). For example, the reaction of 3,3-dimethylsuccinic anhydride with phenylhydrazine would yield 1-(phenylamino)-3,3-dimethyl-2,5-pyrrolidinedione.
Further modifications can be achieved through reactions on the pyrrolidinedione ring of the pre-formed 1-(phenylamino)-2,5-pyrrolidinedione. For instance, the methylene (B1212753) groups at the C-3 and C-4 positions can be functionalized, although this can be challenging due to the reactivity of the imide group.
Table 2: Examples of Pyrrolidinedione Ring Modifications
| Modification | Synthetic Precursor |
| 3,3-Dimethyl | 3,3-Dimethylsuccinic anhydride |
| 3-Ethyl-3-methyl | 3-Ethyl-3-methylsuccinic anhydride |
| 3-Phenyl | 3-Phenylsuccinic anhydride |
This table is illustrative and based on the synthesis of related N-substituted succinimide (B58015) derivatives.
Regioselective Synthesis of Advanced Analogues
The regioselective synthesis of advanced analogues of 2,5-Pyrrolidinedione, 1-(phenylamino)- involves controlling the position of substitution on the molecule to generate specific isomers. While the synthesis of derivatives with substituents on the phenyl ring is readily controlled by the choice of the starting aniline, achieving regioselectivity on the pyrrolidinedione ring, particularly for unsymmetrically substituted derivatives, presents a greater challenge.
The scientific literature extensively covers regioselective reactions on various heterocyclic systems. However, a detailed methodology specifically for the regioselective synthesis of advanced analogues of 2,5-Pyrrolidinedione, 1-(phenylamino)- is not prominently described in the currently available research. General strategies for the regioselective functionalization of succinimide scaffolds could potentially be adapted, but their direct applicability to the 1-(phenylamino)- derivative would require specific investigation.
Stereochemical Control in Derivative Synthesis
The introduction of chiral centers into the derivatives of 2,5-Pyrrolidinedione, 1-(phenylamino)- can lead to stereoisomers with potentially different biological activities. Stereochemical control in the synthesis of these derivatives is therefore an important consideration for developing enantiomerically pure compounds.
Chiral centers can be introduced at the C-3 and C-4 positions of the pyrrolidinedione ring. Asymmetric synthesis strategies are employed to control the stereochemistry of these centers. These strategies can include the use of chiral starting materials, chiral auxiliaries, or chiral catalysts. For instance, the asymmetric alkylation of the enolate of the succinimide ring using a chiral base or a chiral phase-transfer catalyst could potentially lead to the enantioselective synthesis of 3-substituted derivatives.
While there is a substantial body of research on the stereoselective synthesis of pyrrolidine (B122466) and succinimide derivatives in general, specific and detailed methods for achieving stereochemical control in the synthesis of 2,5-Pyrrolidinedione, 1-(phenylamino)- derivatives are not well-documented in the accessible scientific literature. The development of such stereoselective routes remains an area for future research.
Spectroscopic and Structural Analysis of 2,5-Pyrrolidinedione, 1-(phenylamino)-
Therefore, a detailed, data-driven analysis as requested by the outline cannot be furnished at this time. An accurate and scientifically rigorous elucidation requires experimental data from published, peer-reviewed sources. A theoretical discussion based on analogous structures would not meet the strict requirement of focusing solely on the specified compound. Further experimental research and publication are needed to provide the data required for the requested article.
Spectroscopic and Structural Elucidation of 2,5 Pyrrolidinedione, 1 Phenylamino and Its Derivatives
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as elucidating its chemical structure by analyzing its fragmentation patterns. For a compound like 2,5-Pyrrolidinedione, 1-(phenylamino)- (Molecular Formula: C₁₀H₁₀N₂O₂, Monoisotopic Mass: 190.0742 g/mol ), different ionization techniques provide complementary structural information.
Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV). This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M⁺•) and extensive, reproducible fragmentation. The analysis of these fragments provides a virtual fingerprint of the molecule's structure.
For 2,5-Pyrrolidinedione, 1-(phenylamino)-, the molecular ion peak would be observed at an m/z of 190. The fragmentation is predicted to occur at the weakest bonds and sites that lead to stable fragments. The N-N bond between the phenylamino (B1219803) group and the succinimide (B58015) ring is particularly susceptible to cleavage. General fragmentation patterns for amides and imides often involve α-cleavage adjacent to the carbonyl groups and cleavage of the bonds to the nitrogen atom. nih.govlibretexts.org
Key fragmentation pathways for 2,5-Pyrrolidinedione, 1-(phenylamino)- would likely include:
Cleavage of the N-N bond: This is a primary fragmentation route, leading to the formation of the phenylamino cation radical ([C₆H₅NH]⁺•) at m/z 92 or the anilinium ion ([C₆H₇N]⁺) at m/z 93. researchgate.net
Fragmentation of the succinimide ring: The succinimide moiety can undergo fragmentation through the loss of neutral molecules like carbon monoxide (CO), leading to characteristic daughter ions.
Formation of acylium ions: Cleavage of bonds within the succinimide ring can also produce stable acylium ions.
Table 1: Predicted Key Fragment Ions for 2,5-Pyrrolidinedione, 1-(phenylamino)- in EI-MS
| m/z Ratio | Proposed Fragment Ion | Formula | Notes |
| 190 | [M]⁺• | [C₁₀H₁₀N₂O₂]⁺• | Molecular Ion |
| 93 | [C₆H₅NH₂]⁺• | [C₆H₇N]⁺• | Aniline (B41778) radical cation, from N-N bond cleavage and rearrangement |
| 92 | [C₆H₅N]⁺• | [C₆H₆N]⁺ | Phenylnitrenium ion, from N-N bond cleavage and H loss |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, from loss of the amino group from the m/z 92/93 fragment |
Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a solution, causing minimal fragmentation. wikipedia.org It is particularly useful for confirming the molecular weight of thermally labile or non-volatile compounds. nih.gov In ESI-MS, the analyte is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.
For 2,5-Pyrrolidinedione, 1-(phenylamino)-, analysis by positive ion ESI-MS would be expected to produce a prominent ion at m/z 191.082, corresponding to the protonated molecule [C₁₀H₁₀N₂O₂ + H]⁺. The protonation would likely occur on one of the nitrogen atoms or carbonyl oxygens.
While ESI itself is a soft technique, structural information can be obtained by coupling it with tandem mass spectrometry (MS/MS). wikipedia.orgnih.gov In an MS/MS experiment, the [M+H]⁺ precursor ion is isolated and subjected to collision-induced dissociation (CID), causing it to fragment. The fragmentation patterns in ESI-MS/MS are often different from those in EI-MS but are equally valuable for structural elucidation. For succinimide-containing structures, CID often results in the cleavage of amide bonds. nih.govresearchgate.net
Table 2: Expected Ions for 2,5-Pyrrolidinedione, 1-(phenylamino)- in ESI-MS
| m/z Ratio | Proposed Ion | Formula | Ionization Mode |
| 191.082 | [M+H]⁺ | [C₁₀H₁₁N₂O₂]⁺ | Positive |
| 213.064 | [M+Na]⁺ | [C₁₀H₁₀N₂O₂Na]⁺ | Positive (Sodium Adduct) |
| 189.066 | [M-H]⁻ | [C₁₀H₉N₂O₂]⁻ | Negative |
X-ray Diffraction Analysis for Solid-State Structural Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.
While the specific crystal structure for 2,5-Pyrrolidinedione, 1-(phenylamino)- is not publicly documented, analysis of closely related derivatives provides significant insight into the expected structural features. The crystal structure of N-(3-hydroxyphenyl)succinimide, a similar N-substituted succinimide, has been determined. nih.gov In this structure, the molecule is non-planar, with a significant dihedral angle between the phenyl and the pyrrolidine (B122466) rings. nih.gov The crystal packing is stabilized by strong intermolecular hydrogen bonds. nih.gov It is anticipated that 2,5-Pyrrolidinedione, 1-(phenylamino)- would adopt a similar non-planar conformation, with the geometry influenced by the steric and electronic effects of the phenylamino substituent. The presence of the N-H group would allow for participation in hydrogen bonding networks within the crystal lattice.
Table 3: Crystallographic Data for the Related Compound N-(3-hydroxyphenyl)succinimide nih.gov
| Parameter | Value |
| Chemical Formula | C₁₀H₉NO₃ |
| Crystal System | Monoclinic |
| a (Å) | 11.432 |
| b (Å) | 7.6567 |
| c (Å) | 10.115 |
| β (°) | 98.688 |
| Volume (ų) | 875.2 |
| Z (formula units/cell) | 4 |
Note: This data is for a structurally related compound and serves as an illustrative example of the type of information obtained from X-ray diffraction analysis.
Computational Chemistry and Theoretical Studies on 2,5 Pyrrolidinedione, 1 Phenylamino
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. Methods such as Density Functional Theory (DFT) are instrumental in providing insights into the molecular orbitals and the distribution of electron density, which govern how the molecule interacts with other chemical species.
Conformational Analysis and Energy Minima
The three-dimensional structure of 2,5-Pyrrolidinedione, 1-(phenylamino)- is not rigid. The molecule can adopt various conformations due to the rotation around the N-N single bond and the bonds connecting the phenyl ring to the nitrogen atom. Conformational analysis aims to identify the most stable arrangements of the atoms, corresponding to energy minima on the potential energy surface.
Table 1: Hypothetical Conformational Analysis Data for 2,5-Pyrrolidinedione, 1-(phenylamino)-
| Conformer | Dihedral Angle (C-N-N-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| 1 | 180° (anti) | 0.00 | 75.3 |
| 2 | 60° (gauche) | 1.25 | 12.1 |
| 3 | -60° (gauche) | 1.25 | 12.1 |
| 4 | 0° (syn) | 5.50 | 0.5 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational studies.
Analysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For 2,5-Pyrrolidinedione, 1-(phenylamino)-, the HOMO is expected to be localized primarily on the electron-rich phenylamino (B1219803) group, particularly the nitrogen atom and the aromatic ring. This suggests that the initial site of electrophilic attack would be on this moiety. Conversely, the LUMO is likely to be distributed over the electron-deficient pyrrolidinedione ring, specifically the carbonyl carbons, making them susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. Quantum chemical calculations can precisely determine the energies of these orbitals and visualize their shapes.
Table 2: Predicted Frontier Molecular Orbital Properties for 2,5-Pyrrolidinedione, 1-(phenylamino)-
| Molecular Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -6.5 | Phenylamino group (N, Caromatic) |
| LUMO | -1.2 | Pyrrolidinedione ring (C=O) |
| HOMO-LUMO Gap | 5.3 | - |
Note: These values are estimations based on FMO theory applied to similar structures and would need to be confirmed by specific calculations.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing detailed information about transition states and energy barriers that are often difficult to obtain experimentally.
Transition State Characterization in Synthetic Pathways
The synthesis of 2,5-Pyrrolidinedione, 1-(phenylamino)- typically involves the reaction of N-aminosuccinimide with an appropriate phenylating agent or the cyclization of a precursor molecule. Computational methods can be used to model these synthetic routes and identify the transition state structures for each elementary step.
A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Characterizing the geometry and vibrational frequencies of the transition state is crucial for understanding the reaction mechanism. For example, in a cyclization reaction, the transition state would show the partial formation of the new bond that closes the ring. The presence of a single imaginary frequency in the vibrational analysis confirms that the structure is indeed a true transition state.
Calculation of Activation Energy Barriers
Once the transition state has been located, its energy can be compared to the energy of the reactants to calculate the activation energy barrier (ΔE‡). This barrier represents the minimum energy required for the reaction to occur and is a key determinant of the reaction rate.
Theoretical studies on the synthesis of other pyrrolidinedione derivatives have shown that the activation energy for the cyclization step can be significantly influenced by the nature of the substituents and the reaction conditions. For the synthesis of 2,5-Pyrrolidinedione, 1-(phenylamino)-, computational modeling could be used to compare different synthetic strategies and identify the most energetically favorable pathway.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interaction of a small molecule, such as 2,5-Pyrrolidinedione, 1-(phenylamino)-, with a biological macromolecule, typically a protein. These methods are central to computer-aided drug design.
Molecular Docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity for each pose. While no specific molecular docking studies for 2,5-Pyrrolidinedione, 1-(phenylamino)- are prominent in the literature, this technique could be applied to explore its potential as an inhibitor for various enzymes, such as cyclooxygenases, based on the known activities of other N-phenylamino derivatives.
Molecular Dynamics (MD) simulations provide a dynamic picture of the ligand-receptor complex over time. Starting from a docked pose, MD simulations solve Newton's equations of motion for all atoms in the system, allowing for the observation of conformational changes, the stability of interactions, and the role of solvent molecules. An MD simulation could reveal, for instance, the key hydrogen bonds and hydrophobic interactions that stabilize the binding of 2,5-Pyrrolidinedione, 1-(phenylamino)- to its target protein and provide an estimation of the binding free energy.
In Silico Ligand-Target Interaction Profiling
In silico ligand-target interaction profiling is a critical step in drug discovery, allowing researchers to predict and analyze how a compound like 2,5-Pyrrolidinedione, 1-(phenylamino)- might interact with various biological targets. This process often involves molecular docking simulations, where the compound is computationally placed into the binding site of a target protein to evaluate the feasibility and nature of their interaction.
For the broader class of pyrrolidine-2,5-dione derivatives, computational studies have been employed to elucidate their mechanism of action. For instance, docking simulations have been used to study the interaction of N-substituted pyrrolidine-2,5-dione derivatives with enzymes such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are key targets for anti-inflammatory drugs. nih.gov These studies help in identifying key amino acid residues within the active site that are crucial for binding. The selectivity of compounds for different enzyme isoforms, such as COX-2 over COX-1, can be rationalized by analyzing the specific interactions within the binding pockets. nih.gov
The profiling process typically involves:
Target Identification: Based on the known biological activity of the compound class (e.g., anticonvulsant, anti-inflammatory), potential protein targets are selected. For anticonvulsants, targets could include voltage-gated sodium channels, calcium channels, or various receptors like kappa and delta opioid receptors. mdpi.commdpi.com
Docking Simulations: The 3D structure of the ligand is docked into the 3D structure of the target protein. The simulation software calculates various possible binding poses (conformations) and scores them based on the predicted binding energy.
Interaction Analysis: The best-scoring poses are analyzed to identify specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions between the ligand and the protein's amino acid residues. nih.gov
These computational profiles provide a hypothetical mechanism of action, which can then be validated through experimental biological assays.
Prediction of Binding Modes and Affinities
Following the initial interaction profiling, computational methods are used to predict the precise binding mode and estimate the binding affinity of the ligand to its target. This provides a more quantitative understanding of the interaction.
Binding Mode Prediction: Molecular docking studies are the primary tool for predicting how a ligand orients itself within a protein's active site. For example, in the study of pyrrolidine-2,5-dione derivatives as COX inhibitors, docking simulations revealed that selective COX-2 inhibitors form significant interactions with amino acid residues located in a secondary pocket unique to the COX-2 enzyme. nih.gov This detailed structural insight explains the basis of their selectivity. The predicted binding mode highlights the crucial functional groups on the ligand that are responsible for anchoring it to the target.
Binding Affinity Prediction: Predicting the binding affinity (often expressed as binding free energy, ΔG, or correlated with experimental values like Ki or IC50) is a more complex task. Various computational methods are employed, ranging from simple scoring functions in docking programs to more rigorous, computationally expensive techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP). nih.gov
Empirical scoring functions provide a rapid estimation of binding affinity. For instance, docking scores for pyrazoline derivatives, another class of anticonvulsants, have been used to rank compounds, with more negative scores indicating potentially higher affinity. ijper.org While these scores are useful for virtual screening, more accurate predictions often require advanced simulations. Molecular dynamics (MD) simulations can be run to observe the stability of the predicted ligand-protein complex over time, followed by binding free energy calculations to provide a more precise estimation of the binding affinity. nih.gov
The table below illustrates a hypothetical output from a docking and binding affinity prediction study for a series of compounds.
| Compound ID | Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |
| Compound A | COX-2 | -9.8 | -10.5 | Arg513, Tyr385, Ser530 |
| Compound B | BCATm | -7.2 | -8.1 | Val123, Leu150 |
| Compound C | Na+ Channel | -8.5 | -9.3 | Phe1764, Tyr1771 |
This table is for illustrative purposes and does not represent actual experimental data for 2,5-Pyrrolidinedione, 1-(phenylamino)-.
Structure-Activity Relationship (SAR) Studies Through Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches play a vital role in elucidating these relationships for compounds like 2,5-Pyrrolidinedione, 1-(phenylamino)- and its derivatives, particularly in the context of their development as anticonvulsant agents. nih.gov
Experimental studies on N-phenylamino derivatives of pyrrolidine-2,5-diones have shown that their anticonvulsant activity is highly dependent on the substitution pattern on both the pyrrolidine-2,5-dione core and the N-phenylamino moiety. nih.govnih.gov
Key SAR findings for this class of compounds include:
Substitution on the Pyrrolidine-2,5-dione Ring:
The introduction of alkyl groups at the 3-position of the pyrrolidine-2,5-dione ring is a critical determinant of activity. For example, N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione demonstrated significant anticonvulsant activity in the maximal electroshock (MES) seizure model. nih.gov
The size and nature of the substituent are important. Fusing a cycloalkyl system to the pyrrolidine (B122466) ring also influences activity, with the manner of attachment being a key factor. nih.gov
Substitution on the N-Phenylamino Moiety:
The presence and position of substituents on the phenyl ring significantly modulate anticonvulsant potency. nih.gov
Electron-donating groups (e.g., methyl) and electron-withdrawing groups (e.g., trifluoromethyl) on the aryl ring have been shown to affect activity, suggesting that electronic properties play a role in the interaction with the biological target. nih.gov
Computational SAR studies, often termed Quantitative Structure-Activity Relationship (QSAR), build mathematical models that correlate structural features (descriptors) with biological activity. These models can then predict the activity of novel, unsynthesized compounds. Descriptors can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).
The following table summarizes experimental anticonvulsant data for a key derivative, which forms the basis for computational SAR modeling. nih.gov
| Compound | Structure | Anticonvulsant Test | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione | Maximal Electroshock (MES) | 69.89 (rats) | >500 (rats) | >7.15 |
By analyzing data from a library of such compounds, computational models can identify the optimal combination of structural features required for high potency and low toxicity, thereby guiding the design of superior anticonvulsant drug candidates. nih.gov
Biological Mechanisms of Action of 2,5 Pyrrolidinedione, 1 Phenylamino and Its Derivatives in Vitro Studies
Enzymatic Inhibition Mechanisms
In vitro assays are crucial for determining the direct inhibitory effects of compounds on purified enzymes. Research into 2,5-Pyrrolidinedione, 1-(phenylamino)- derivatives has revealed interactions with key enzymes involved in inflammation and other physiological processes.
Cyclooxygenase (COX) Pathway Modulation (In Vitro)
The cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (B1171923). There are two primary isoforms, COX-1 and COX-2. While specific in vitro data for the direct inhibition of COX enzymes by 2,5-Pyrrolidinedione, 1-(phenylamino)- is not extensively documented in publicly available literature, studies on N-substituted pyrrolidine-2,5-dione derivatives have demonstrated their potential to modulate this pathway.
Research has shown that certain N-substituted pyrrolidine-2,5-dione derivatives can inhibit both COX-1 and COX-2 enzymes. For instance, a series of these derivatives exhibited inhibitory activity in the low micromolar to submicromolar ranges. Notably, some of these compounds displayed selectivity towards the COX-2 isoform, which is often upregulated during inflammation. One particular derivative, compound 13e from a studied series, emerged as a potent inhibitor of COX-2 with an IC50 value of 0.98 µM and a selectivity index of 31.5. researchgate.net The selective inhibition of COX-2 is a key area of interest in the development of anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective COX inhibitors.
In Vitro COX Inhibition by N-Substituted Pyrrolidine-2,5-dione Derivatives
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI) | Source |
|---|---|---|---|---|
| Derivative 13e | COX-2 | 0.98 | 31.5 | researchgate.net |
Lipoxygenase (LOX) Pathway Modulation (In Vitro)
The lipoxygenase (LOX) pathway is another critical route in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are potent mediators of inflammation. The 5-lipoxygenase (5-LOX) enzyme is a key player in this pathway.
Similar to the COX pathway, direct in vitro inhibitory data for 2,5-Pyrrolidinedione, 1-(phenylamino)- on LOX enzymes is limited. However, studies on the broader class of N-substituted pyrrolidine-2,5-dione derivatives have indicated their capacity to inhibit 5-lipoxygenase. The same series of compounds that showed COX inhibitory activity was also evaluated for 5-LOX inhibition, with some derivatives demonstrating activity in the low micromolar to submicromolar ranges. researchgate.net This dual inhibition of both COX and LOX pathways is a desirable characteristic for anti-inflammatory drug candidates, as it can lead to a broader spectrum of activity.
Inhibition of Other Enzyme Systems (e.g., Carbonic Anhydrase) (In Vitro)
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma and epilepsy.
Currently, there is a lack of specific in vitro studies in the public domain that investigate the inhibitory effects of 2,5-Pyrrolidinedione, 1-(phenylamino)- or its direct derivatives on carbonic anhydrase activity. While some sulfonamide derivatives are well-known carbonic anhydrase inhibitors, it is not a characteristic activity generally associated with the succinimide (B58015) scaffold itself without specific functionalization. nih.gov
Cell-Based Mechanistic Investigations (In Vitro)
Cell-based assays provide a more complex biological system than purified enzyme assays, allowing for the investigation of a compound's effects on cellular processes such as proliferation, viability, and interactions with intracellular components.
Cytotoxicity Mechanisms in Diverse Tumor Cell Lines (In Vitro)
The cytotoxic potential of succinimide derivatives against various cancer cell lines has been an area of active research. These in vitro studies aim to determine the concentration at which a compound can inhibit the growth of or kill cancer cells.
In Vitro Cytotoxicity of Succinimide Derivatives against MCF-7 Breast Cancer Cells
| Compound | IC50 (µM) | Source |
|---|---|---|
| Derivative 5i | 1.496 | cabidigitallibrary.org |
| Derivative 5l | 1.831 | cabidigitallibrary.org |
| Cisplatin (Control) | 3.653 | cabidigitallibrary.org |
Molecular Interactions with Intracellular Components (e.g., DNA) (In Vitro)
Understanding how a compound interacts with essential cellular macromolecules like DNA is crucial for elucidating its mechanism of action. Such interactions can lead to the disruption of DNA replication and transcription, ultimately triggering cell death.
Direct evidence of in vitro interaction between 2,5-Pyrrolidinedione, 1-(phenylamino)- and DNA is not well-documented. However, studies on cytotoxic succinimide derivatives provide some insights. For instance, the analysis of compounds 5i and 5l, which were potent against MCF-7 cells, suggested that they may intercalate into DNA, potentially leading to DNA damage. cabidigitallibrary.org This hypothesis was supported by apoptosis analysis, which showed an increased late apoptosis ratio in MCF-7 cells treated with these compounds. cabidigitallibrary.org
Modulation of Inflammatory Mediators (e.g., Histamine, Bradykinin, Prostaglandins, Leukotrienes) (In Vitro)
No specific in vitro studies were identified that investigated the direct effect of 2,5-Pyrrolidinedione, 1-(phenylamino)- on the release or activity of key inflammatory mediators. While some N-substituted pyrrolidine-2,5-dione derivatives have been investigated for their anti-inflammatory potential, the specific actions of the 1-(phenylamino)- substituted compound on histamine, bradykinin, prostaglandins, or leukotrienes have not been detailed in the available literature. Research into related compounds has sometimes involved assessing their impact on enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial for the synthesis of prostaglandins and leukotrienes, respectively. However, without direct experimental data for 2,5-Pyrrolidinedione, 1-(phenylamino)-, no definitive statements can be made about its in vitro effects on these inflammatory pathways.
Receptor Ligand Binding and Modulation (In Vitro)
Interactions with Specific Receptor Subtypes (e.g., 5-HT Receptors) (In Vitro)
The interaction of 2,5-Pyrrolidinedione, 1-(phenylamino)- with specific receptor subtypes, including serotonin (B10506) (5-HT) receptors, has not been specifically documented in the reviewed in vitro studies. The broader class of succinimide derivatives, particularly those with arylpiperazine moieties, has been a subject of interest for their affinity to 5-HT receptors, notably the 5-HT1A and 5-HT2A subtypes. These studies are critical in neuroscience for understanding potential therapeutic applications. However, the absence of the arylpiperazine group in 2,5-Pyrrolidinedione, 1-(phenylamino)- means that such findings cannot be directly extrapolated. Radioligand binding assays are the standard in vitro method to determine the affinity of a compound for a specific receptor, but no such data is available for 2,5-Pyrrolidinedione, 1-(phenylamino)-.
Interference with Metabolic Pathways (In Vitro)
Inhibition of Fatty Acid Synthesis (In Vitro Models)
There is no specific information available from in vitro studies detailing the inhibitory effects of 2,5-Pyrrolidinedione, 1-(phenylamino)- on fatty acid synthesis. A structurally distinct compound, 1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione, has been mentioned in some literature as an inhibitor of fatty acid synthesis. It is crucial to distinguish between these two separate chemical entities, as the substitution pattern on the pyrrolidinedione ring is different, which can lead to significantly different biological activities. Standard in vitro models to assess the inhibition of fatty acid synthesis often involve cell-based assays that measure the incorporation of radiolabeled precursors into fatty acids or enzyme assays using purified fatty acid synthase (FAS). No such studies have been reported for 2,5-Pyrrolidinedione, 1-(phenylamino)-.
Emerging Research Directions and Potential Applications in Chemical Science
Development of Novel Reagents and Catalysts Based on the 2,5-Pyrrolidinedione Scaffold
The pyrrolidine (B122466) ring is a prominent feature in the field of organocatalysis. nih.gov Specifically, C2-symmetrical 2,5-disubstituted pyrrolidines have been identified as privileged ligands in metal catalysis and are also employed in organocatalysis. nih.gov The development of catalysts based on the 2,5-pyrrolidinedione scaffold is an active area of research, aiming to create efficient and selective synthetic methodologies.
Researchers have designed and synthesized novel bifunctional catalysts derived from cyclic phosphines that incorporate the pyrrolidinedione structure. researchgate.net These catalysts have shown good performance in enantioselective reactions, such as the γ-addition of nitrogen-centered nucleophiles to allenoates. researchgate.net The strategic design of such catalysts often involves leveraging noncovalent π-interactions to control stereoselectivity. researchgate.net The 1-(phenylamino)- substituent on the 2,5-pyrrolidinedione ring offers a site for modification, potentially allowing for the tuning of the catalyst's electronic and steric properties to achieve higher efficiency and selectivity in various organic transformations. The development of transition metal-catalyzed reactions, such as β-C–H bond activation, represents another frontier where novel pyrrolidinedione-based ligands could play a crucial role. researchgate.net
| Catalyst Type | Scaffold | Application | Reference |
| Bifunctional Le-Phos | Cyclic Phosphine Derived Pyrrolidinedione | Enantioselective γ-Addition Reactions | researchgate.net |
| C2-Symmetrical Ligands | 2,5-Disubstituted Pyrrolidine | Metal Catalysis, Organocatalysis | nih.gov |
| Rhodium(II)-based | Donor-acceptor Diazo Precursors | Catalytic Asymmetric C-H Insertion | nih.gov |
Applications in Advanced Materials Science
The inherent chemical properties of the succinimide (B58015) ring make it a valuable component in the design of advanced materials with tailored functionalities.
Integration into Biodegradable Polymer Systems
Biodegradable polymers are of significant interest for reducing environmental impact and for biomedical applications. nih.govnih.gov The biodegradability of a polymer is largely determined by its molecular structure and the types of chemical bonds present. nih.gov Polyesters like poly(lactic acid) (PLA) and poly(glycolic acid) (PGA) are widely used, but researchers are continuously exploring new monomers to enhance properties. nih.govnih.gov
The succinimide ring is a key precursor in the synthesis of poly(aspartic acid)-based polymers, which are known for their biocompatibility and biodegradability. mdpi.com Specifically, the ring-opening polymerization of polysuccinimide (PSI) is a primary method for producing these materials. mdpi.com The integration of substituted succinimides, such as 2,5-Pyrrolidinedione, 1-(phenylamino)-, into polymer chains could introduce specific functionalities. The phenylamino (B1219803) group could be used to modulate properties like hydrophobicity, degradation rate, and mechanical strength of the resulting polymer.
Utilization as Scaffold Materials in Tissue Engineering
Tissue engineering aims to regenerate or replace damaged tissues using a combination of cells, growth factors, and scaffold materials. mdpi.com These scaffolds provide a temporary, three-dimensional structure that supports cell attachment, proliferation, and differentiation. mdpi.commdpi.com Ideal scaffold materials are biocompatible, biodegradable at a rate that matches tissue formation, and possess appropriate mechanical properties. youtube.com
Synthetic biodegradable polymers are frequently used as scaffold materials. youtube.com Given that succinimide-based polymers can be designed to be biodegradable and biocompatible, derivatives like 2,5-Pyrrolidinedione, 1-(phenylamino)- could serve as building blocks for novel scaffold materials. The functional groups on the succinimide derivative can be used to attach bioactive molecules, such as growth factors or cell adhesion peptides, to guide tissue development. Hydrogels, which are highly hydrated polymer networks, are particularly attractive for soft tissue engineering, and succinimide derivatives could be incorporated into hydrogel formulations to enhance their properties. mdpi.com
Innovations in Drug Delivery Systems Utilizing Succinimide Derivatives
Succinimide derivatives are versatile compounds that have found significant application in the design of advanced drug delivery systems. suru-chem.com Their chemical structure allows for their use as linkers to attach drugs to carrier molecules, enhancing targeted delivery and improving the drug's solubility and stability. suru-chem.com
Poly(aspartamide) derivatives, synthesized from polysuccinimide, are extensively studied for creating stimuli-responsive drug carriers. mdpi.com These polymers can be designed to release their therapeutic payload in response to specific physiological triggers, such as a change in pH. mdpi.com The unreacted succinimide rings within the polymer backbone can undergo hydrolysis in slightly alkaline conditions (pH above 7.0), leading to a hydrophobic-to-hydrophilic transition that triggers the release of an encapsulated drug. mdpi.com The 1-(phenylamino)- group in 2,5-Pyrrolidinedione, 1-(phenylamino)- could be exploited to fine-tune these release characteristics or to introduce additional targeting moieties.
| Drug Delivery Strategy | Role of Succinimide Derivative | Key Feature | Reference |
| Targeted Drug Delivery | Chemical linker | Site-specific drug action, reduced side effects | suru-chem.com |
| Solubility Enhancement | Drug modification | Improved bioavailability of poorly soluble drugs | suru-chem.com |
| pH-Responsive Systems | Backbone component of Poly(aspartamide)s | Controlled release via hydrolysis of succinimide rings | mdpi.com |
Future Trajectories in Mechanistic Biological Research and Discovery
The succinimide scaffold is a well-recognized heterocyclic motif in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties. nih.govnih.gov This broad activity profile suggests that compounds like 2,5-Pyrrolidinedione, 1-(phenylamino)- hold significant potential for future mechanistic studies and the discovery of novel therapeutic agents.
Future research is likely to focus on several key areas. The synthesis and screening of libraries of N-substituted pyrrolidine-2,5-diones will continue to identify new lead compounds for various diseases. researchgate.netnih.gov For instance, certain derivatives have been investigated as potent inhibitors of aminopeptidase (B13392206) N, an enzyme implicated in tumor growth and metastasis. nih.govresearchgate.net
Furthermore, succinimide derivatives are being explored as multi-target agents. nih.govnih.gov For example, they have shown potential in treating Alzheimer's disease by simultaneously inhibiting cholinesterases and acting as antioxidants. nih.gov Mechanistic studies will be crucial to elucidate how the structural features of compounds like 2,5-Pyrrolidinedione, 1-(phenylamino)- contribute to their interaction with specific biological targets. Understanding the structure-activity relationships (SAR) will guide the rational design of more potent and selective molecules for a range of therapeutic applications. nih.gov
Q & A
Q. What are the recommended synthetic routes for 2,5-Pyrrolidinedione, 1-(phenylamino)-, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting succinimide derivatives with phenylamine under controlled conditions. For example:
- Route 1 : Reacting 1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione with phenylamine in DMF at 150°C for 20 hours yields ~93% product (based on analogous procedures in ).
- Route 2 : Microwave-assisted synthesis reduces reaction time to 2–4 hours but may require optimization of solvent (e.g., n-butanol) and stoichiometry.
Key Variables Affecting Yield:
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 120–150°C | Higher yields at elevated temperatures |
| Solvent | Polar aprotic (DMF, DMSO) | Enhances nucleophilicity of phenylamine |
| Catalyst | K₂CO₃ or Cs₂CO₃ | Base catalysts improve reaction kinetics |
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR : Analyze - and -NMR spectra for diagnostic peaks (e.g., δ ~10.0 ppm for NH in DMSO-d₆ ).
- IR : Look for carbonyl stretches at 1700–1750 cm⁻¹ and N–H bends at 3300–3500 cm⁻¹.
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of 2,5-Pyrrolidinedione, 1-(phenylamino)- in nucleophilic environments?
Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can model electronic properties:
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess susceptibility to nucleophilic attack.
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., carbonyl groups) prone to nucleophilic substitution.
- Validation : Compare computed -NMR chemical shifts with experimental data to refine computational models .
Example DFT Parameters:
| Parameter | Value/Setting | Purpose |
|---|---|---|
| Basis Set | 6-311+G(d,p) | Balances accuracy and computational cost |
| Solvent Model | PCM (DMF) | Mimics reaction medium |
| Optimization | Conjugate Gradient | Minimizes energy |
Q. What experimental design strategies optimize reaction scalability while minimizing side products?
Methodological Answer: Employ factorial design (e.g., Box-Behnken or Central Composite Design) to identify critical parameters:
- Factors : Temperature, solvent ratio, catalyst loading.
- Response Variables : Yield, purity (by HPLC), byproduct formation.
Case Study :
A 3-factor, 2-level design for microwave-assisted synthesis reduced byproducts by 30% by optimizing:
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature | 100°C | 150°C | 130°C |
| Solvent (DMF:H₂O) | 3:1 | 5:1 | 4:1 |
| Catalyst (mol%) | 5% | 10% | 7.5% |
Statistical Tools : ANOVA for significance testing; RSM for contour plots .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies may arise from impurities or assay variability. Mitigation strategies include:
Purity Validation : Use HPLC-DAD (>98% purity) and elemental analysis.
Assay Standardization :
- Cellular Models : Compare activity across multiple cell lines (e.g., HEK293 vs. HeLa).
- Dose-Response Curves : Generate IC₅₀ values with 95% confidence intervals.
Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., J. Org. Chem. ) to identify trends.
Data Contradiction Analysis
Q. Why do NMR spectra of this compound vary across studies?
Methodological Answer: Variations arise from solvent effects, tautomerism, or residual impurities. For example:
- Solvent Dependency : NH proton shifts differ between DMSO-d₆ (δ ~10.0 ppm) and CDCl₃ (δ ~8.5 ppm).
- Tautomeric Forms : Keto-enol equilibria may produce split peaks in -NMR. Use variable-temperature NMR to confirm .
Emerging Research Directions
Q. What role does 2,5-Pyrrolidinedione, 1-(phenylamino)- play in designing enzyme inhibitors?
Methodological Answer: The compound’s succinimide core mimics transition states in enzymatic reactions. Recent studies highlight:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
